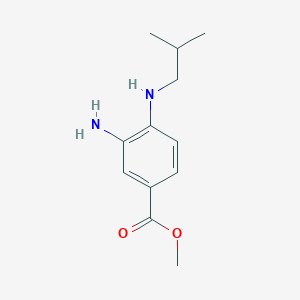
3-Isopropylidene-6-methyl-5-hepten-2-one
Descripción general
Descripción
3-Isopropylidene-6-methyl-5-hepten-2-one, also known as 6-Methyl-5-hepten-2-one, is an organic compound with the molecular formula C10H18O. It is a volatile compound commonly found in nature, particularly in the essential oils of various plants. This compound is known for its distinct aroma and is often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one can be achieved through several methods. One common synthetic route involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropylidene-6-methyl-5-hepten-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Hydroxyl groups (OH)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Hydroxylated compounds
Aplicaciones Científicas De Investigación
3-Isopropylidene-6-methyl-5-hepten-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Isopropylidene-6-methyl-5-hepten-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone: Similar in structure but with a cyclohexene ring instead of a heptene chain.
6-Methyl-5-hepten-2-one: An isomer with a different arrangement of the double bond.
Piperitenone: A related compound with a similar functional group but different overall structure.
Uniqueness
3-Isopropylidene-6-methyl-5-hepten-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its volatility and aroma make it particularly valuable in the fragrance and flavor industries, while its reactivity allows for diverse applications in organic synthesis and research .
Propiedades
Número CAS |
2520-63-0 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
6-methyl-3-propan-2-ylidenehept-5-en-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6H,7H2,1-5H3 |
Clave InChI |
XUOWQIBGRJIEDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(=C(C)C)C(=O)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
![4-[(4-Bromophenyl)sulfanyl]piperidine](/img/structure/B8734689.png)




![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)



